

cross-validation of molecular weight determination methods for poly(propylene adipate)

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Compound of Interest

Compound Name: Hexanedioic acid;propane-1,2-diol

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A Comparative Guide to Molecular Weight Determination of Poly(propylene adipate)

For researchers, scientists, and drug development professionals working with polyesters such as poly(propylene adipate), accurate determination of molecular weight and its distribution is critical for predicting material properties, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide provides a comparative overview of three common analytical techniques for this purpose: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Dilute Solution Viscometry.

Data Presentation

The following table summarizes representative data obtained for a sample of poly(propylene adipate) using the three different methods.



Parameter	Gel Permeation Chromatography (GPC)	1H NMR End-Group Analysis	Dilute Solution Viscometry
Number-Average Molecular Weight (Mn)	4,800 g/mol	4,750 g/mol	-
Weight-Average Molecular Weight (Mw)	5,700 g/mol	-	-
Viscosity-Average Molecular Weight (Mv)	-	-	5,500 g/mol
Polydispersity Index (PDI = Mw/Mn)	1.19	-	-

Note: The data presented are representative values for a typical poly(propylene adipate) sample and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[1] This technique provides the full molecular weight distribution, allowing for the calculation of various molecular weight averages such as Mn and Mw, and the polydispersity index (PDI).[2]

Instrumentation and Conditions:

- System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[2]
- Columns: 2 x PLgel 5 μm MIXED-C, 300 x 7.5 mm.[3]
- Mobile Phase: Tetrahydrofuran (THF), HPLC grade.[4]



Flow Rate: 1.0 mL/min.[3]

Temperature: 40 °C.

Detector: Differential Refractive Index (DRI) detector.[1]

Calibration: Polystyrene standards of narrow polydispersity.

Sample Preparation:

- Prepare a stock solution of poly(propylene adipate) in THF at a concentration of 2 mg/mL.
- Gently agitate the solution until the polymer is fully dissolved. Heating to 50°C may be required for complete dissolution.[4]
- Filter the solution through a 0.2 μ m PTFE syringe filter before injection to remove any particulate matter.
- Inject 100 μL of the filtered solution into the GPC system.

Data Analysis:

The molecular weight averages (Mn, Mw) and PDI are calculated from the chromatogram using the GPC software, based on the calibration curve generated from the polystyrene standards.[1]

1H NMR End-Group Analysis

1H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) by quantifying the ratio of protons from the polymer backbone repeating units to the protons of the end-groups.[5] This method is particularly effective for polymers with relatively low molecular weights, typically below 3,000 g/mol , but can be extended to higher molecular weights depending on the sensitivity of the instrument and the distinctness of the end-group signals.

Instrumentation and Conditions:

Spectrometer: Bruker Avance 400 MHz NMR spectrometer or equivalent.



Solvent: Deuterated chloroform (CDCl3).

• Temperature: 25 °C.

• Number of Scans: 64 or as needed for adequate signal-to-noise ratio.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of the dry poly(propylene adipate) sample into an NMR tube.
- Add approximately 0.7 mL of CDCl3 to dissolve the sample completely.

Data Analysis:

- Acquire the 1H NMR spectrum and integrate the relevant peaks. For poly(propylene adipate), the key signals are:
 - Repeating Unit Protons: Signals corresponding to the methylene protons of the propylene glycol and adipic acid units in the polymer backbone.
 - End-Group Protons: Signals from the protons of the terminal hydroxyl or carboxylic acid groups.
- The number-average molecular weight (Mn) is calculated using the following formula: Mn = MRU * (IRU / IEG) * (NEG / NRU) + MEG Where:
 - MRU is the molecular weight of the repeating unit.
 - IRU is the integral of the repeating unit protons.
 - IEG is the integral of the end-group protons.
 - NEG is the number of protons in the end-group.
 - NRU is the number of protons in the repeating unit.
 - MEG is the molecular weight of the end-groups.



Dilute Solution Viscometry

This technique relates the intrinsic viscosity of a polymer solution to its viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation.[6] It is a classical and cost-effective method for routine molecular weight determination.

Instrumentation and Conditions:

- · Viscometer: Ubbelohde capillary viscometer.
- Solvent: Tetrahydrofuran (THF).
- Temperature: 25 °C ± 0.1 °C, maintained in a constant temperature water bath.

Sample Preparation:

- Prepare a stock solution of poly(propylene adipate) in THF at a concentration of approximately 1 g/dL.
- Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

Procedure:

- Measure the flow time of the pure solvent (t0) and each of the polymer solutions (t) in the viscometer.
- Calculate the relative viscosity (η rel = t/t0) and specific viscosity (η sp = η rel 1).
- Determine the reduced viscosity (ηred = ηsp/c) and the inherent viscosity (ηinh = ln(ηrel)/c) for each concentration (c).
- Plot both ηred and ηinh against concentration and extrapolate to zero concentration. The common y-intercept of these two plots gives the intrinsic viscosity [η].

Data Analysis:

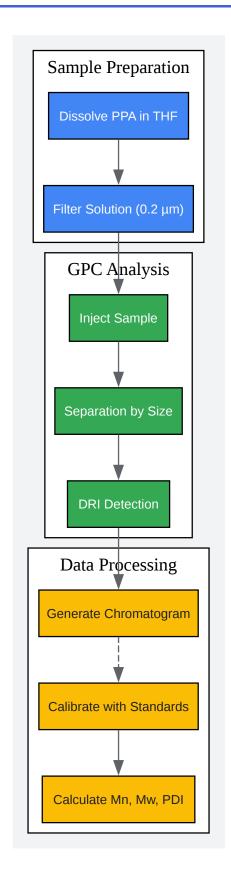
The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink-Sakurada equation: $[\eta] = K * Mva$



Where K and a are the Mark-Houwink parameters specific to the polymer-solvent-temperature system. For poly(propylene adipate) in THF at 25 $^{\circ}$ C, representative values are K = 1.5 x 10-4 dL/g and a = 0.70.

Mandatory Visualization

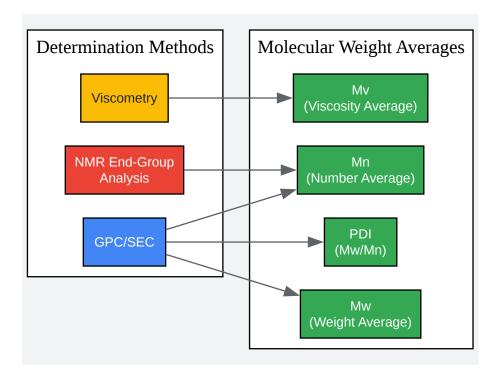




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Caption: Experimental workflow for GPC analysis of poly(propylene adipate).





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Caption: Relationship between methods and determined molecular weight averages.

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